N-Methyladamantan-1-amine is a synthetic organic compound with the molecular formula C₁₁H₁₉N. It is a white crystalline solid at room temperature. The synthesis of N-methyladamantan-1-amine has been reported in various scientific publications, with methods involving reductive amination of 1-adamantanone being the most common approach [, ].
While research on N-methyladamantan-1-amine is limited, its potential applications are being explored in several areas due to its unique properties:
N-methyladamantan-1-amine is a synthetic organic compound with the molecular formula . It is characterized by a unique adamantane structure, which is a polycyclic hydrocarbon featuring a diamond-like arrangement of carbon atoms. This compound appears as a white crystalline solid at room temperature and possesses various physical and chemical properties that make it of interest in both research and pharmaceutical applications .
The chemical reactivity of N-methyladamantan-1-amine primarily stems from its amine functional group. It can undergo various reactions including:
N-methyladamantan-1-amine has been investigated for its biological properties, particularly in the context of neuropharmacology. Its structural similarity to certain psychoactive compounds suggests potential activity at neurotransmitter receptors. Some studies indicate that it may have effects on dopamine and serotonin systems, making it a candidate for further research in treating neurological disorders .
The synthesis of N-methyladamantan-1-amine typically involves the following methods:
N-methyladamantan-1-amine is primarily used in:
Interaction studies involving N-methyladamantan-1-amine focus on its binding affinity to various receptors. Research indicates that it may interact with:
N-methyladamantan-1-amine shares structural similarities with several other compounds, which can be compared based on their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1-adamantyl)-N-methyladamantan-1-amine | Contains an additional adamantyl group; potential for increased lipophilicity. | |
| 3-Methyladamantan-1-amine | Variation in methyl group position; different biological activity profile. | |
| N-benzyl-N-methyladamantan-1-amine | Benzyl substitution alters pharmacokinetics and receptor interactions. |
These compounds highlight the structural diversity within the adamantane family and underscore the unique characteristics of N-methyladamantan-1-amine, particularly its potential pharmacological applications .
N-methyladamantan-1-amine exists as a white crystalline solid under standard conditions, characterized by its distinctive adamantane framework with a methylamino substituent [1]. The compound exhibits a lumpy physical form at room temperature and maintains structural stability due to the rigid adamantane cage structure [2]. The molecular formula is C₁₁H₁₉N with a molecular weight of 165.28 grams per mole [1] [3].
The compound demonstrates typical organoleptic characteristics associated with tertiary amines, though specific odor descriptors for N-methyladamantan-1-amine are not extensively documented in the literature [4]. Adamantane derivatives generally exhibit minimal odor characteristics compared to aliphatic amines, likely due to the sterically hindered nature of the amine functionality within the cage structure [5]. The physical appearance remains consistent as a white to off-white solid with good thermal stability [1] [6].
| Property | Value | Reference |
|---|---|---|
| Physical State | White crystalline solid | [1] |
| Physical Form | Lumps | [2] [7] |
| Molecular Weight | 165.28 g/mol | [1] [3] |
| Molecular Formula | C₁₁H₁₉N | [1] [3] |
N-methyladamantan-1-amine exhibits moderate solubility characteristics influenced by both the hydrophobic adamantane core and the polar methylamino functionality [2] [8]. The compound demonstrates enhanced solubility in polar organic solvents compared to the parent adamantane structure due to the presence of the basic amine group [9].
The octanol-water partition coefficient (log P) has been experimentally determined to be approximately 2.175, indicating moderate lipophilicity [8]. This value reflects the compound's ability to partition preferentially into organic phases while maintaining some water solubility due to the amine functionality [10]. The Crippen calculated log P value of 2.175 suggests favorable characteristics for biological membrane permeability [8].
Water solubility studies indicate limited aqueous solubility, with calculated log water solubility (log WS) values of approximately -2.69 [8]. The compound shows enhanced solubility in polar protic solvents such as alcohols and moderately polar aprotic solvents [11] [12]. Solubility in common organic solvents follows the general pattern of adamantane derivatives, with good solubility in aromatic hydrocarbons and chlorinated solvents [9].
| Solvent System | Log P / Solubility Parameter | Value | Reference |
|---|---|---|---|
| Octanol-Water | Log P | 2.175 | [8] |
| Water | Log WS | -2.69 | [8] |
| Polar Solvents | Enhanced solubility | Qualitative | [11] |
| Aromatic Hydrocarbons | Good solubility | Qualitative | [9] |
N-methyladamantan-1-amine exhibits distinctive molecular descriptors reflecting its three-dimensional cage structure and polar amine functionality [3] [8]. The compound possesses a McGowan volume (McVol) of 143.250 milliliters per mole, indicating its relatively compact molecular structure [8]. The topological polar surface area contributes significantly to the molecule's interaction properties with biological systems [13].
The refractive index of N-methyladamantan-1-amine has been measured at 1.526, reflecting the compound's optical properties and molecular polarizability [2]. Density measurements indicate a value of 1.00 ± 0.1 grams per cubic centimeter at 20°C and 760 Torr, demonstrating the compound's relatively low density compared to many organic compounds [2] [14].
Surface tension properties of N-methyladamantan-1-amine are influenced by the amphiphilic nature of the molecule, with the hydrophobic adamantane core and the hydrophilic amine functionality contributing to interfacial behavior [15]. The molecular surface area and volume parameters reflect the sterically demanding nature of the adamantane framework combined with the polar amine substituent [8].
Critical temperature and pressure values have been calculated using group contribution methods, with the critical temperature estimated at 742.08 Kelvin and critical pressure at 2973.04 kilopascals [8]. These thermodynamic properties indicate the compound's behavior under extreme conditions and contribute to understanding its physical property profile [8].
| Molecular Descriptor | Value | Unit | Reference |
|---|---|---|---|
| McGowan Volume | 143.250 | mL/mol | [8] |
| Refractive Index | 1.526 | - | [2] |
| Density (20°C) | 1.00 ± 0.1 | g/cm³ | [2] |
| Critical Temperature | 742.08 | K | [8] |
| Critical Pressure | 2973.04 | kPa | [8] |
N-methyladamantan-1-amine functions as a hydrogen bond acceptor through its tertiary amine nitrogen atom, which possesses a lone pair of electrons capable of accepting protons [4] [16]. The compound does not function as a hydrogen bond donor due to the absence of N-H bonds, as the nitrogen is fully substituted with the methyl group and the adamantane framework [4] [17].
The hydrogen bonding capacity is primarily characterized by the basicity of the tertiary amine nitrogen, which can form coordinate bonds with protic solvents and acidic species [16] [17]. The sterically hindered environment around the nitrogen atom, created by the bulky adamantane cage and methyl substituent, influences the accessibility of the lone pair for hydrogen bonding interactions [5].
Polar interaction studies indicate that N-methyladamantan-1-amine exhibits moderate polar surface area contributions primarily from the amine functionality [13]. The compound's ability to engage in dipole-dipole interactions is limited by the overall molecular structure, where the large hydrophobic adamantane framework dominates the molecular surface [13] [18].
The hydrogen bond acceptor parameter (β) for similar tertiary amine structures suggests moderate hydrogen bonding capacity, though specific experimental values for N-methyladamantan-1-amine are limited in the literature [16] [17]. The compound's hydrogen bonding behavior is intermediate between primary amines (stronger hydrogen bond donors and acceptors) and fully alkylated systems with reduced polarity [19] [20].
| Hydrogen Bonding Property | Characteristic | Reference |
|---|---|---|
| Hydrogen Bond Donor | No (tertiary amine) | [4] |
| Hydrogen Bond Acceptor | Yes (lone pair on nitrogen) | [16] |
| Steric Hindrance | High (adamantane cage) | [5] |
| Polar Surface Area | Moderate contribution | [13] |
N-methyladamantan-1-amine exhibits basic properties characteristic of tertiary aliphatic amines, with the nitrogen atom capable of accepting protons to form the corresponding ammonium ion [2] [19]. The predicted pKa value for the compound is 11.32 ± 0.20, indicating strong basicity typical of tertiary amines [2] [7].
The basicity of N-methyladamantan-1-amine is enhanced compared to aromatic amines but is consistent with other aliphatic tertiary amines [19] [20]. The adamantane framework provides electron-donating character through inductive effects, which stabilizes the protonated form and contributes to the relatively high pKa value [19]. This basicity value places the compound among the stronger organic bases, making it capable of neutralizing weak to moderate acids [20].
The acid-base equilibrium of N-methyladamantan-1-amine in aqueous solution involves the protonation of the tertiary amine to form the quaternary ammonium cation [19]. The high pKa value indicates that the compound exists predominantly in the free base form under physiological pH conditions, with significant protonation occurring only in acidic environments [20].
Comparison with other amine structures reveals that tertiary amines generally exhibit higher pKa values than primary and secondary amines due to increased electron density at the nitrogen atom from alkyl substituents [19] [20]. The adamantane substitution pattern provides additional electron-donating character while introducing steric hindrance that may affect the solvation of the protonated species [5].
| Acid-Base Property | Value | Uncertainty | Reference |
|---|---|---|---|
| pKa (predicted) | 11.32 | ± 0.20 | [2] [7] |
| Base Strength | Strong | - | [19] |
| Protonation State (pH 7) | Predominantly free base | - | [20] |
| Amine Classification | Tertiary aliphatic | - | [19] |
Irritant